molecular formula C12H12BrNO B7973657 3-Bromo-4-(cyclopentyloxy)benzonitrile

3-Bromo-4-(cyclopentyloxy)benzonitrile

Cat. No.: B7973657
M. Wt: 266.13 g/mol
InChI Key: IYUWEQSPVABQDU-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopentyloxy)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a cyclopentyloxy group at the 4-position of the benzene ring. Benzonitriles are widely utilized in pharmaceuticals and agrochemicals as intermediates due to their versatility in functionalization. The cyclopentyloxy substituent introduces steric bulk and lipophilicity, which can influence binding affinity in drug candidates, particularly kinase inhibitors .

Properties

IUPAC Name

3-bromo-4-cyclopentyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-7-9(8-14)5-6-12(11)15-10-3-1-2-4-10/h5-7,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUWEQSPVABQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopentyloxy)benzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 3-Bromo-4-(cyclopentyloxy)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-(cyclopentyloxy)benzonitrile.

    Reduction: 3-Bromo-4-(cyclopentyloxy)benzylamine.

    Oxidation: 3-Bromo-4-(cyclopentyloxy)benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-4-(cyclopentyloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and coupling reactions, making it valuable in the development of new materials and compounds.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which 3-Bromo-4-(cyclopentyloxy)benzonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzonitrile Core

Key structural analogs differ in the nature of the substituents at the 3- and 4-positions, impacting physicochemical properties and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-Bromo-4-(cyclopentyloxy)benzonitrile Br, cyclopentyloxy C₁₂H₁₂BrNO 266.14 Potential kinase inhibitor scaffold; enhanced lipophilicity
3-Bromo-4-phenoxybenzonitrile Br, phenoxy C₁₃H₈BrNO 274.11 Higher aromaticity; used in cross-coupling reactions
3-Bromo-4-(hydroxymethyl)benzonitrile Br, hydroxymethyl C₈H₆BrNO 212.05 Functionalizable -OH group; intermediate for drug synthesis
4-(3-Bromo-4-methylphenoxy)benzonitrile Br, methylphenoxy C₁₄H₁₀BrNO 288.14 Steric hindrance from methyl group; agrochemical research
3-Bromo-4-(trifluoromethoxy)benzonitrile Br, trifluoromethoxy C₈H₃BrF₃NO 266.01 Enhanced metabolic stability; fluorinated agrochemicals

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